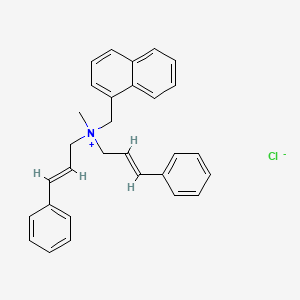
N-Cinnamyl Naftifine Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cinnamyl Naftifine Chloride typically involves the following steps:
Starting Materials: The synthesis begins with cinnamyl alcohol and 1-chloromethyl naphthalene.
Chlorination: Cinnamyl alcohol is chlorinated using a chlorinating agent to form cinnamyl chloride.
Substitution Reaction: The cinnamyl chloride undergoes a substitution reaction with N-methyl-1-naphthylmethylamine to form the intermediate product.
Formation of the Final Product: The intermediate product is then reacted with hydrochloric acid to form this compound
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves continuous reactions without the need for intermediate purification, which simplifies the operation and improves yield and production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cinnamyl Naftifine Chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Typical reagents include alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
N-Cinnamyl Naftifine Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of N-Cinnamyl Naftifine Chloride is similar to that of naftifine. It interferes with sterol biosynthesis by inhibiting the enzyme squalene 2,3-epoxidase. This inhibition leads to decreased sterol levels, particularly ergosterol, and an accumulation of squalene in fungal cells, disrupting their cell membrane integrity and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propriétés
Formule moléculaire |
C30H30ClN |
|---|---|
Poids moléculaire |
440.0 g/mol |
Nom IUPAC |
methyl-(naphthalen-1-ylmethyl)-bis[(E)-3-phenylprop-2-enyl]azanium;chloride |
InChI |
InChI=1S/C30H30N.ClH/c1-31(23-11-17-26-13-4-2-5-14-26,24-12-18-27-15-6-3-7-16-27)25-29-21-10-20-28-19-8-9-22-30(28)29;/h2-22H,23-25H2,1H3;1H/q+1;/p-1/b17-11+,18-12+; |
Clé InChI |
SHQQHRUPQWRKPZ-OYJDLGDISA-M |
SMILES isomérique |
C[N+](CC1=CC=CC2=CC=CC=C12)(C/C=C/C3=CC=CC=C3)C/C=C/C4=CC=CC=C4.[Cl-] |
SMILES canonique |
C[N+](CC=CC1=CC=CC=C1)(CC=CC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


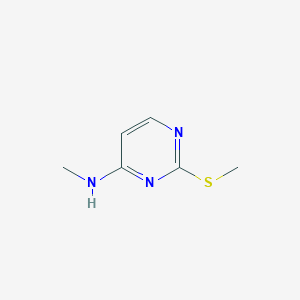

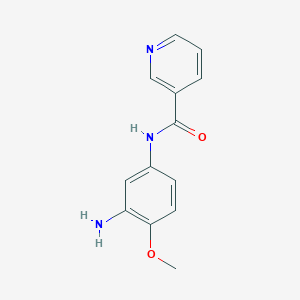
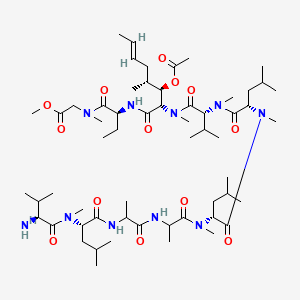
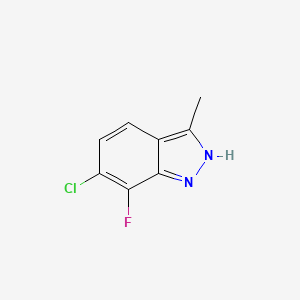
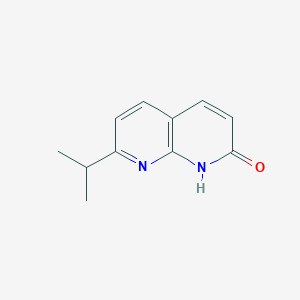
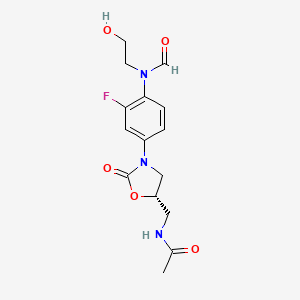
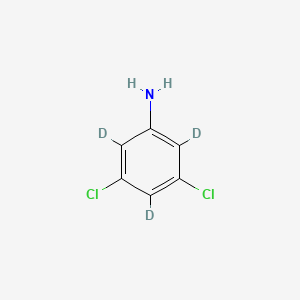
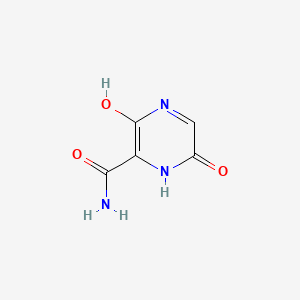

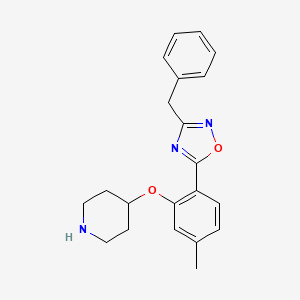
![N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide](/img/structure/B13845364.png)
![3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxide](/img/structure/B13845369.png)

